molecular formula C14H17N3 B13435614 2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine

2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine

Cat. No.: B13435614
M. Wt: 227.30 g/mol
InChI Key: ZPVZZRYBDZKIES-UHFFFAOYSA-N
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Description

2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyridazine ring substituted with a phenyl group and a propan-1-amine moiety, making it a unique structure with potential biological activities.

Preparation Methods

The synthesis of 2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general steps include:

  • Preparation of the boron reagent.
  • Coupling of the boron reagent with the appropriate aryl halide.
  • Introduction of the propan-1-amine moiety through subsequent reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The pyridazine ring allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine can be compared with other pyridazine derivatives, such as:

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

2-methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine

InChI

InChI=1S/C14H17N3/c1-14(2,10-15)13-9-8-12(16-17-13)11-6-4-3-5-7-11/h3-9H,10,15H2,1-2H3

InChI Key

ZPVZZRYBDZKIES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=NN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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